
1-(3-Chloropropyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a fluorine atom and a 3-chloropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Chloropropyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylbenzene with a fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. Reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Substituted benzene derivatives with different functional groups.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes or alkenes.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-3-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its use and the nature of the nucleophiles it encounters.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 4,5,6,7-tetrabromo-1-(3-chloropropyl)-1H-benzimidazole
- 4,5,6,7-tetrabromo-2-(3-chloropropyl)-2H-benzotriazole
Uniqueness
1-(3-Chloropropyl)-3-fluorobenzene is unique due to the presence of both a fluorine atom and a 3-chloropropyl group on the benzene ring. This combination of substituents imparts specific chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The fluorine atom also enhances the compound’s stability and resistance to metabolic degradation, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H10ClF |
|---|---|
Poids moléculaire |
172.63 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 |
Clé InChI |
TUFRBGOCQKSQOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)
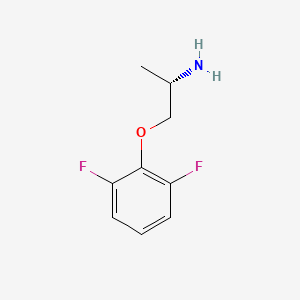
![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)
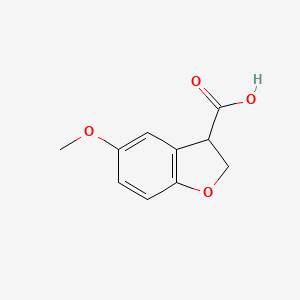


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)
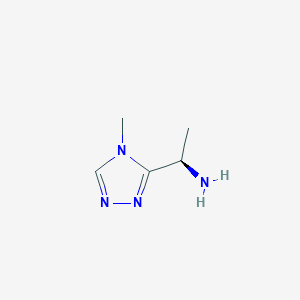
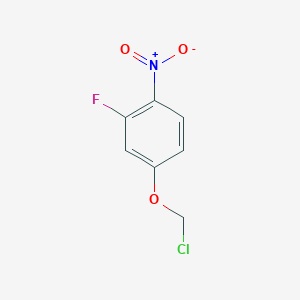
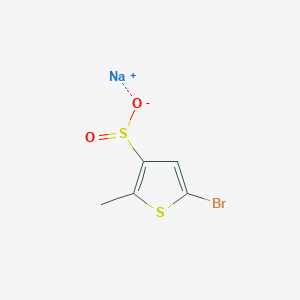
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)
